molecular formula C8H18N4S B2398846 5-[3-(Dimethylamino)propyl]-1,3,5-triazinane-2-thione CAS No. 304700-48-9

5-[3-(Dimethylamino)propyl]-1,3,5-triazinane-2-thione

Cat. No. B2398846
CAS RN: 304700-48-9
M. Wt: 202.32
InChI Key: ZTXHKEFNJGYORS-UHFFFAOYSA-N
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Description

“5-[3-(Dimethylamino)propyl]-1,3,5-triazinane-2-thione” is a chemical compound with the CAS Number: 304700-48-9 . It has a molecular weight of 202.32 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI Code for “5-[3-(Dimethylamino)propyl]-1,3,5-triazinane-2-thione” is 1S/C8H18N4S/c1-11(2)4-3-5-12-6-9-8(13)10-7-12/h3-7H2,1-2H3, (H2,9,10,13) . This code provides a detailed description of the molecule’s structure.


Chemical Reactions Analysis

While specific chemical reactions involving “5-[3-(Dimethylamino)propyl]-1,3,5-triazinane-2-thione” are not available, compounds with similar structures are known to react with carboxyl and amine groups .


Physical And Chemical Properties Analysis

“5-[3-(Dimethylamino)propyl]-1,3,5-triazinane-2-thione” is a solid compound . It has a density of 1.1±0.1 g/cm^3 . The boiling point is 286.9±50.0 °C at 760 mmHg . The compound has a molar refractivity of 59.2±0.4 cm^3 .

Scientific Research Applications

Antitumor Activity:

The compound has been synthesized and evaluated for its antitumor activity . Researchers have tested its efficacy against five human cancer cell lines. While specific mechanisms remain to be elucidated, this area holds promise for potential therapeutic applications .

Curing Agent for Polymers:

5-[3-(Dimethylamino)propyl]-1,3,5-triazinane-2-thione: serves as a curing agent in polymer chemistry. When incorporated into polymer matrices, it enhances cross-linking and improves material properties. Its use as a hardener for anhydride-based systems is particularly notable .

Stimuli-Responsive Materials:

In the realm of stimuli-responsive hydrogels , the compound plays a crucial role. Specifically, it acts as a comonomer to impart pH-sensitivity to hydrogels based on acrylic monomers. These hydrogels find applications in drug delivery, tissue engineering, and responsive coatings .

Copolymerization Studies:

Researchers have explored the radical copolymerization of N-[3-(dimethylamino)propyl]methacrylamide (DMAPMA) with other monomers. These studies reveal intriguing compositional heterogeneity influenced by the initial monomer concentrations. The compound’s unique behavior in copolymerization warrants further investigation .

properties

IUPAC Name

5-[3-(dimethylamino)propyl]-1,3,5-triazinane-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N4S/c1-11(2)4-3-5-12-6-9-8(13)10-7-12/h3-7H2,1-2H3,(H2,9,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTXHKEFNJGYORS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1CNC(=S)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[3-(Dimethylamino)propyl]-1,3,5-triazinane-2-thione

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